molecular formula C17H19NO5S2 B2755147 2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 672279-99-1

2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No. B2755147
CAS RN: 672279-99-1
M. Wt: 381.46
InChI Key: QRPFLBNGSUZPSD-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C17H19NO5S2 and its molecular weight is 381.46. The purity is usually 95%.
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Scientific Research Applications

Chemiluminescence and Synthetic Applications

Research demonstrates the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showing potential applications in the development of novel chemiluminescent materials. These materials are notable for their thermal stability and the ability to emit light upon decomposition, suggesting utility in sensing and imaging applications (Watanabe et al., 2010).

Antiproliferative Activity

Several studies have been conducted on thiazolidine derivatives, revealing their significant antiproliferative activity against various human cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and shown to exhibit potent antiproliferative activity, pointing to the critical role of the nitro group on the thiazolidinone moiety in enhancing this activity (Chandrappa et al., 2008).

Antimicrobial Activity

Thiazolidinone compounds have also been recognized for their potential anti-bacterial properties. A systematic effort to synthesize N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides unveiled compounds with significant antibacterial activity against both gram-negative and gram-positive bacteria. This research emphasizes the therapeutic potential of thiazolidinone derivatives as antibacterial agents (Siddiqui et al., 2014).

Corrosion Inhibition

Thiazolidinedione derivatives have been evaluated as inhibitors for mild steel corrosion in hydrochloric acid solutions, demonstrating their effectiveness in protecting against corrosion. This application is crucial for industries where metal preservation is essential, highlighting the compound's versatility beyond biological activities (Yadav et al., 2015).

properties

IUPAC Name

2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-9(2)14(16(20)21)18-15(19)13(25-17(18)24)8-10-7-11(22-3)5-6-12(10)23-4/h5-9,14H,1-4H3,(H,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFLBNGSUZPSD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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